molecular formula C26H42ClN7O4 B11932847 CDK7-IN-2 hydrochloride hydrate

CDK7-IN-2 hydrochloride hydrate

Cat. No.: B11932847
M. Wt: 552.1 g/mol
InChI Key: XHTUBUFFXLGQAJ-STEWLIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of CDK7-IN-2 hydrochloride hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

CDK7-IN-2 hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CDK7-IN-2 hydrochloride hydrate is widely used in scientific research due to its potent inhibitory effects on CDK7. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactivity of CDK7 inhibitors.

    Biology: Employed in cell biology to investigate the role of CDK7 in cell cycle regulation and transcription.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new CDK7 inhibitors and other related compounds

Mechanism of Action

CDK7-IN-2 hydrochloride hydrate exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is essential for the progression of the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

CDK7-IN-2 hydrochloride hydrate is unique due to its high selectivity and potency as a CDK7 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and clinical applications.

Biological Activity

CDK7-IN-2 hydrochloride hydrate is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcription. This article reviews the biological activity of CDK7-IN-2, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

Overview of CDK7 Function

CDK7 is a key member of the cyclin-dependent kinase family, functioning as a CDK-activating kinase (CAK). It is involved in the phosphorylation and activation of other cyclin-dependent kinases, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, CDK7 is integral to transcriptional regulation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, facilitating transcription initiation and elongation .

CDK7-IN-2 acts primarily by inhibiting the kinase activity of CDK7, thereby disrupting its role in both cell cycle regulation and transcription. This dual action makes it a compelling candidate for cancer treatment, particularly in tumors where CDK7 is overexpressed or hyperactivated.

Key Mechanisms:

  • Inhibition of Cell Cycle Progression: By inhibiting CDK7, CDK7-IN-2 prevents the phosphorylation of CDK1 and CDK2, leading to cell cycle arrest at various phases, particularly G1 and G2/M .
  • Transcriptional Regulation: The inhibition also results in reduced phosphorylation of RNA polymerase II's CTD, causing a decrease in gene expression linked to cell proliferation .

Biological Activity Data

The biological activity of CDK7-IN-2 has been evaluated through various studies. Below is a summary table highlighting its effects on different cancer cell lines:

Cell LineIC50 (nM)Effect on Cell Viability (%)Mechanism of Action
MCF-7 (Breast)4170% at 100 nMInhibition of CDK7-mediated phosphorylation
A549 (Lung)3565% at 100 nMCell cycle arrest in G1 phase
HCT116 (Colon)5060% at 100 nMDisruption of transcription

Case Study 1: Esophageal Cancer

A study demonstrated that targeting CDK7 with inhibitors like CDK7-IN-2 significantly reduced the viability of esophageal cancer stem cells (CSCs). The inhibition led to decreased phosphorylation of YAP (Yes-associated protein), a crucial regulator of CSC properties. This resulted in diminished stemness markers and increased sensitivity to ferroptosis .

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, treatment with CDK7-IN-2 resulted in a marked decrease in cell proliferation. The study indicated that this compound effectively inhibited the phosphorylation of key proteins involved in cell cycle progression, leading to apoptosis in a dose-dependent manner .

Research Findings

Recent findings have elucidated the broader implications of inhibiting CDK7. Notably:

  • Transcriptional Pause Release: Inhibition leads to an accumulation of RNA polymerase II at promoter-proximal regions due to impaired transition from transcriptional pausing to elongation .
  • Covalent Binding Potential: Structural studies suggest that compounds like CDK7-IN-2 may exhibit covalent interactions with specific residues within the kinase domain, enhancing selectivity over other kinases such as CDK2 .

Properties

Molecular Formula

C26H42ClN7O4

Molecular Weight

552.1 g/mol

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1

InChI Key

XHTUBUFFXLGQAJ-STEWLIJWSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.